Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-
Description
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- is a complex organic compound with a unique structure that includes a thieno[2,3-D]pyrimidine core
Properties
Molecular Formula |
C18H19N3O2S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-9-5-6-10(2)13(7-9)19-14(22)8-24-18-20-16(23)15-11(3)12(4)25-17(15)21-18/h5-7H,8H2,1-4H3,(H,19,22)(H,20,21,23) |
InChI Key |
AUYRSMIITVINHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylamine with a thieno[2,3-D]pyrimidine derivative under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactions and real-time monitoring of reaction parameters to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Acetamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
What sets Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- apart is its unique combination of the thieno[2,3-D]pyrimidine core with the acetamide group, which imparts specific chemical and biological properties .
Biological Activity
Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)- is a notable member of this class, characterized by its complex structure and potential therapeutic applications. This article aims to explore the biological activity of this compound based on available research findings.
- Chemical Name: Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-
- CAS Number: 606107-92-0
- Molecular Formula: C18H19N3O3S2
- Molecular Weight: 389.49 g/mol
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Anticancer Activity
Research indicates that acetamide derivatives exhibit significant anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and others.
- Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of acetamide derivatives against both Gram-positive and Gram-negative bacteria. Key findings include:
- Inhibition Concentrations: The minimum inhibitory concentrations (MICs) for various strains were determined, with some compounds showing potent activity at low micromolar concentrations.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 30 |
Anti-inflammatory Properties
Acetamide derivatives have also been studied for their anti-inflammatory effects. In vivo models demonstrated a reduction in inflammatory markers when treated with these compounds.
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of a series of acetamide derivatives against various cancer cell lines. The results indicated that modifications in the thieno[2,3-D]pyrimidine moiety significantly enhanced anticancer activity.
- Antimicrobial Evaluation : Another research article focused on synthesizing new acetamide derivatives and assessing their antimicrobial activity against clinical isolates. The study concluded that specific structural features contributed to enhanced antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
